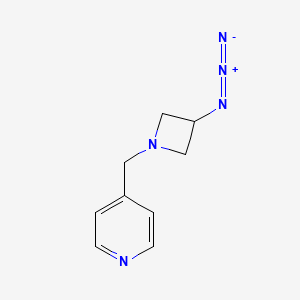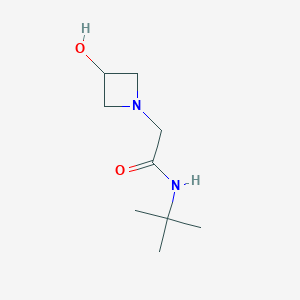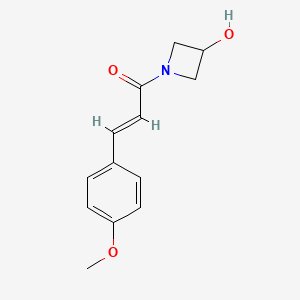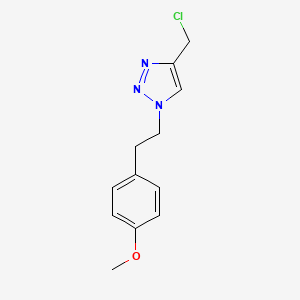
4-((3-Azidoazetidin-1-yl)methyl)pyridine
描述
4-((3-Azidoazetidin-1-yl)methyl)pyridine is a chemical compound characterized by its unique structure, which includes an azido group attached to an azetidine ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Azidoazetidin-1-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with azido compounds under specific conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with an azido compound in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve cost-effective and efficient production.
化学反应分析
Types of Reactions: 4-((3-Azidoazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, 4-((3-Azidoazetidin-1-yl)methyl)pyridine is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile reagent for click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is employed as a probe for studying biological processes. Its ability to react with specific biomolecules allows scientists to label and track these molecules within cells and tissues.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the synthesis of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance and durability.
作用机制
The mechanism by which 4-((3-Azidoazetidin-1-yl)methyl)pyridine exerts its effects depends on its specific application. In click chemistry reactions, the azido group reacts with alkyne groups to form stable triazole rings, which are essential for the formation of complex molecular structures. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
相似化合物的比较
4-((3-Azidoazetidin-1-yl)methyl)benzonitrile
(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone
Uniqueness: 4-((3-Azidoazetidin-1-yl)methyl)pyridine stands out due to its pyridine ring, which imparts unique electronic and steric properties compared to other azido compounds. This makes it particularly useful in specific chemical reactions and applications.
属性
IUPAC Name |
4-[(3-azidoazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-1-3-11-4-2-8/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGLBASVIBHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)




![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)
![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)


